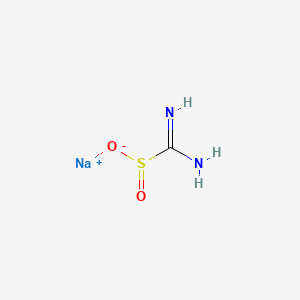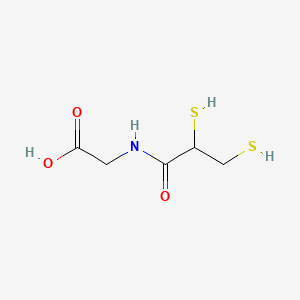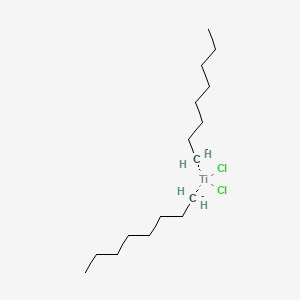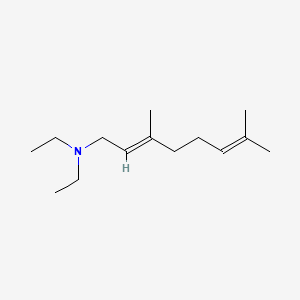
Magnesium silicon hydroxide oxide (Mg7Si2(OH)6O8)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium silicon hydroxide oxide (Mg7Si2(OH)6O8) is a complex inorganic compound that combines magnesium, silicon, hydroxide, and oxide ions
准备方法
Synthetic Routes and Reaction Conditions
Magnesium silicon hydroxide oxide can be synthesized through a variety of methods, including hydrothermal and solvothermal treatments. These methods involve the reaction of magnesium salts with silicon sources under controlled temperature and pressure conditions. For instance, a common approach is to react magnesium chloride with sodium silicate in an aqueous solution, followed by hydrothermal treatment at elevated temperatures (around 150-200°C) for several hours. The resulting product is then filtered, washed, and dried to obtain the desired compound.
Industrial Production Methods
On an industrial scale, the production of magnesium silicon hydroxide oxide may involve the use of large-scale reactors and continuous processing techniques. The raw materials, such as magnesium oxide and silicon dioxide, are mixed in precise stoichiometric ratios and subjected to high-temperature treatments in rotary kilns or fluidized bed reactors. The reaction conditions, including temperature, pressure, and reaction time, are carefully controlled to ensure the formation of the desired compound with high purity and yield.
化学反应分析
Types of Reactions
Magnesium silicon hydroxide oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and silicon dioxide.
Reduction: Under reducing conditions, it can be reduced to elemental magnesium and silicon.
Substitution: The hydroxide ions in the compound can be substituted with other anions, such as chloride or sulfate, through ion exchange reactions.
Common Reagents and Conditions
Oxidation: Oxygen or air at high temperatures (above 500°C).
Reduction: Hydrogen gas or carbon monoxide at elevated temperatures (above 600°C).
Substitution: Aqueous solutions of chloride or sulfate salts at room temperature.
Major Products Formed
Oxidation: Magnesium oxide (MgO) and silicon dioxide (SiO2).
Reduction: Elemental magnesium (Mg) and silicon (Si).
Substitution: Magnesium chloride (MgCl2) or magnesium sulfate (MgSO4).
科学研究应用
Magnesium silicon hydroxide oxide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions, including polymerization and oxidation-reduction processes.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential use in bone regeneration and as a component in bioactive coatings for implants.
Industry: Utilized as a flame retardant, filler material in polymers, and as an additive in ceramics and glass manufacturing.
作用机制
The mechanism by which magnesium silicon hydroxide oxide exerts its effects is primarily based on its ability to interact with other molecules through ionic and covalent bonding. In biological systems, the compound can form stable complexes with proteins and other biomolecules, facilitating targeted delivery and controlled release of therapeutic agents. In industrial applications, its flame retardant properties are attributed to its ability to release water and form a protective oxide layer when exposed to high temperatures, thereby inhibiting combustion.
相似化合物的比较
Similar Compounds
Magnesium hydroxide (Mg(OH)2):
Silicon dioxide (SiO2): A widely used compound in various industries, but does not possess the same catalytic and biocompatible properties as magnesium silicon hydroxide oxide.
Magnesium oxide (MgO): Known for its high thermal stability and use in refractory materials, but does not offer the same range of applications in biology and medicine.
Uniqueness
Magnesium silicon hydroxide oxide stands out due to its unique combination of magnesium, silicon, hydroxide, and oxide ions, which confer a range of properties not found in simpler compounds. Its structural complexity allows for diverse applications in chemistry, biology, medicine, and industry, making it a versatile and valuable compound for scientific research.
属性
CAS 编号 |
52015-56-2 |
|---|---|
分子式 |
MgO4Si2 |
分子量 |
144.47 g/mol |
InChI |
InChI=1S/Mg.2O2Si/c;2*1-3-2/q+2;2*-1 |
InChI 键 |
VTYBDAMPQOVNJK-UHFFFAOYSA-N |
规范 SMILES |
[O-][Si]=O.[O-][Si]=O.[Mg+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


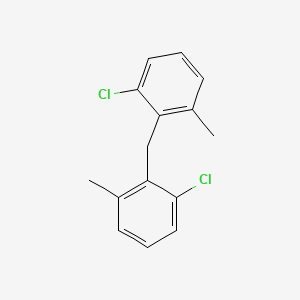

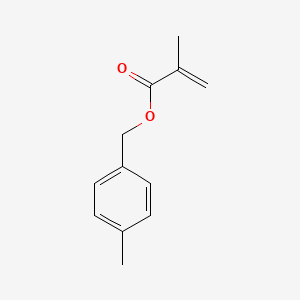

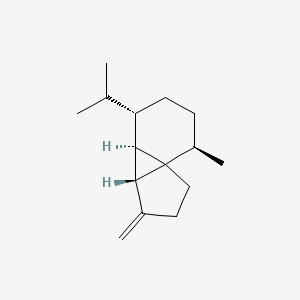
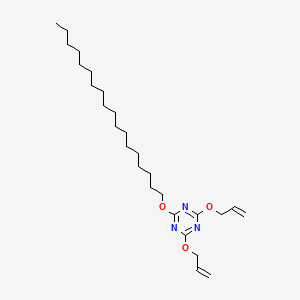
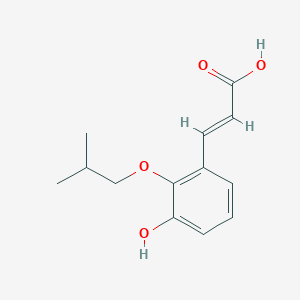
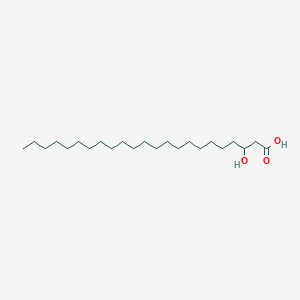
![2,10,12,13,14-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3,5,7,11,14,16-heptaen-9-one](/img/structure/B12658516.png)

